- Improved synthesis method of palladium complex, China, , ,
Cas no 953-26-4 (Ethyl 3-(4-nitrophenyl)acrylate)

953-26-4 structure
Nome del prodotto:Ethyl 3-(4-nitrophenyl)acrylate
Ethyl 3-(4-nitrophenyl)acrylate Proprietà chimiche e fisiche
Nomi e identificatori
-
- Ethyl 3-(4-nitrophenyl)acrylate
- Ethyl 4-nitrocinnamate,predominantly trans
- Ethyl 4-nitrocinnamate
- 4-Nitrocinnamic acid ethyl ester
- Ethyl4-nitrocinnnamate
- Ethyl-p-nitrocinnamate
- 4-nitro ethyl cinnamate
- 4-Nitrozimtsaeure-ethylester
- Cinnamic acid,p-nitro-,ethyl ester
- p-nitro-cinnamicaciethylester
- RARECHEM AL BI 0194
- Cinnamicacid, p-nitro-, ethyl ester (6CI,7CI,8CI)
- 3-(4-Nitrophenyl)-2-propenoic acidethyl ester
- 3-(4-Nitrophenyl)acrylic acid ethyl ester
- Ethyl p-nitrocinnamate
- NSC 4697
- NSC 636709
- Ethyl 4-nitrocinnamate
- Cinnamic acid, p-nitro-, ethyl ester (6CI, 7CI, 8CI)
- Ethyl 3-(4-nitrophenyl)-2-propenoate (ACI)
- 3-(4-Nitrophenyl)-2-propenoic acid ethyl ester
- 953-26-4
- SR-01000025252
- DTXSID601273204
- Propenoic acid, 3-(4-nitrophenyl)-, ethyl ester
- NSC-4697
- AI3-19857
- Ethyl 4-nitrocinnamate, predominantly trans
- ethyl (E)-3-(4-nitrophenyl)prop-2-enoate
- (E)-ethyl 3-(4-nitrophenyl)acrylate
- Ethyl-4-nitrocinnamate
- CS-W000345
- AKOS000278419
- Ethyl 3-(4-(hydroxy(oxido)amino)phenyl)acrylate
- Ethyl (E)-3-(4-nitrophenyl)acrylate
- 24393-61-1
- Ethyl (2E)-3-(4-nitrophenyl)-2-propenoate
- SCHEMBL275824
- NS00040445
- NSC636709
- ethyl (2E)-3-(4-nitrophenyl)prop-2-enoate
- 1-09-00-00247 (Beilstein Handbook Reference)
- 4-Nitrocinnamic Acid Ethyl Ester
- MFCD00007380
- (E)-3-(4-nitrophenyl)-2-propenoic acid, ethyl ester
- Z53861742
- Cinnamic acid, p-nitro-, ethyl ester
- NSC-636709
- SR-01000025252-1
- Ethyl (2E)-3-(4-nitrophenyl)-2-propenoate #
- DB-254632
- NSC4697
- BRN 2052533
- 25TMC6MV4P
- AE-848/01504031
- MS-9824
- Athyl-p-nitrocinnamat
- ethyl (2E)-3-(4-nitrophenyl)acrylate
- 2-Propenoic acid, 3-(4-nitrophenyl)-, ethyl ester
- Ethyl 4-nitrocinnamate, predominantly trans, 99%
- CHEMBL4102908
- EINECS 213-463-0
- ETHYL4-NITROCINNAMATE
- (E)-Ethyl 3-(4-nitrophenyl)prop-2-enoate
-
- MDL: MFCD00007380
- Inchi: 1S/C11H11NO4/c1-2-16-11(13)8-5-9-3-6-10(7-4-9)12(14)15/h3-8H,2H2,1H3
- Chiave InChI: PFBQVGXIMLXCQB-UHFFFAOYSA-N
- Sorrisi: O=C(C=CC1C=CC([N+](=O)[O-])=CC=1)OCC
- BRN: 2052533
Proprietà calcolate
- Massa esatta: 221.06900
- Massa monoisotopica: 221.069
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 16
- Conta legami ruotabili: 5
- Complessità: 274
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 1
- Conto stereocenter di bond non definito: 0
- Carica superficiale: 0
- XLogP3: 2.8
- Superficie polare topologica: 69.4
Proprietà sperimentali
- Colore/forma: Non determinato
- Densità: 0.87 g/cm3 (20℃)
- Punto di fusione: 138-140 °C (lit.)
- Punto di ebollizione: 362.26°C (rough estimate)
- Punto di infiammabilità: 141ºC
- Indice di rifrazione: 1.5200 (estimate)
- Coefficiente di ripartizione dell'acqua: Insolubile
- PSA: 72.12000
- LogP: 2.69430
- Solubilità: Insolubile in acqua
Ethyl 3-(4-nitrophenyl)acrylate Informazioni sulla sicurezza
- Numero di trasporto dei materiali pericolosi:NONH for all modes of transport
- WGK Germania:3
- Codice categoria di pericolo: S24/25: prevenire il contatto con la pelle e gli occhi.
- Istruzioni di sicurezza: S24/25
- RTECS:GE0353332
- TSCA:Yes
- Condizioni di conservazione:Conservare in contenitori ben chiusi. Conservare in un luogo fresco, asciutto e ben ventilato lontano da sostanze incompatibili.
Ethyl 3-(4-nitrophenyl)acrylate Dati doganali
- CODICE SA:29163900
- Dati doganali:
Codice doganale cinese:
2916399090Panoramica:
2916399090 Altri acidi monocarbossilici aromatici. IVA:17,0% Tasso di rimborso fiscale:9,0% Condizioni regolamentari:niente Tariffa MFN:6,5% Tariffa generale:30,0%
Elementi di dichiarazione:
Acido acrilico\Acrilati o esteri devono essere imballati chiaramente
Riassunto:
2916399090 altri acidi monocarbossilici aromatici, loro anidridi, alogenuri, perossidi, perossiacidi e loro derivati IVA:17,0% Aliquota di sconto fiscale:9,0% Condizioni di vigilanza:nessuna tariffa MFN:6,5% Tariffa generale:30,0%
Ethyl 3-(4-nitrophenyl)acrylate Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1049662-5g |
Ethyl 4-nitrocinnamate |
953-26-4 | 98% | 5g |
¥67.00 | 2024-04-24 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | SA00026-25g |
Ethyl 4-nitrocinnamate |
953-26-4 | 25g |
¥1988.0 | 2021-09-04 | ||
Apollo Scientific | OR480578-100g |
Ethyl 4-nitrocinnamate |
953-26-4 | 95% | 100g |
£180.00 | 2025-02-20 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | SA00026-5g |
953-26-4 | 99% | 5g |
¥868.0 | 2024-07-19 | ||
Alichem | A019115354-1000g |
Ethyl 3-(4-nitrophenyl)acrylate |
953-26-4 | 95% | 1000g |
$529.20 | 2023-08-31 | |
SHENG KE LU SI SHENG WU JI SHU | sc-228052-5 g |
Ethyl 4-nitrocinnamate, predominantly trans, |
953-26-4 | 5g |
¥293.00 | 2023-07-11 | ||
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | A13196-5g |
Ethyl 4-nitrocinnamate, 99% |
953-26-4 | 99% | 5g |
¥459.00 | 2023-02-25 | |
abcr | AB116594-25 g |
Ethyl 4-nitrocinnamate, 99%; . |
953-26-4 | 99% | 25g |
€110.90 | 2023-05-10 | |
abcr | AB116594-25g |
Ethyl 4-nitrocinnamate, 99%; . |
953-26-4 | 99% | 25g |
€107.00 | 2025-02-17 | |
Aaron | AR003R0I-100g |
Ethyl 3-(4-nitrophenyl)acrylate |
953-26-4 | 95% | 100g |
$92.00 | 2025-01-22 |
Ethyl 3-(4-nitrophenyl)acrylate Metodo di produzione
Synthetic Routes 1
Condizioni di reazione
1.1 Reagents: Triethylamine Catalysts: Diiodobis(triphenylphosphine)palladium Solvents: Dimethylformamide ; 12 h, 110 °C
Riferimento
Synthetic Routes 2
Condizioni di reazione
1.1 Reagents: Triethylamine , Tetrabutylammonium bromide Catalysts: Iodo[2-[1-[(4-methylphenyl)imino-κN]ethyl]ferrocenyl-κC](triphenylphosphine)pall… Solvents: Water ; 20 h, reflux
Riferimento
- Heck reaction catalyzed by cyclopalladated ferrocenylimine derivatives in waterHenan Huagong, 2006, 23(3), 20-22,
Synthetic Routes 3
Condizioni di reazione
1.1 Reagents: Triethylamine Solvents: Acetonitrile , Triethylamine ; 10 min, 0 °C
Riferimento
- A microwave-accelerated esterification of α,β-unsaturated acids with alkyl or aryl carbonochloridate and triethylamine in acetonitrile as a novel esterifying reagent mixtureHelvetica Chimica Acta, 2005, 88(4), 811-816,
Synthetic Routes 4
Synthetic Routes 5
Condizioni di reazione
1.1 Reagents: Potassium carbonate Catalysts: (SP-4-1)-(Acetato-κO)[2-[bis(1-methylethyl)phosphino-κP]-N-[2-[bis(1-methylethyl… Solvents: N-Methyl-2-pyrrolidone ; 20 h, 110 °C
Riferimento
- N-H Cleavage as a Route to Palladium Complexes of a New PNP Pincer LigandOrganometallics, 2004, 23(3), 326-328,
Synthetic Routes 6
Condizioni di reazione
1.1 Catalysts: 1908483-91-9 (polystyrene supported) Solvents: Ethanol ; 0.66 h, rt
Riferimento
- Synthesis of polystyrene-supported Pd(II)-NHC complex derived from theophylline as an efficient and reusable heterogeneous catalyst for the Heck-Matsuda cross-coupling reactionJournal of Molecular Catalysis A: Chemical, 2016, 418, 418-419,
Synthetic Routes 7
Condizioni di reazione
1.1 Reagents: Triethylamine Catalysts: Palladium Solvents: Toluene , Water ; 20 h, 100 °C
Riferimento
- Heck reaction catalyzed by Pd/C, in a triphasic-organic/Aliquat 336/aqueous-solvent systemOrganic & Biomolecular Chemistry, 2004, 2(15), 2249-2252,
Synthetic Routes 8
Condizioni di reazione
1.1 Reagents: Triethylamine Catalysts: Palladium, di-μ-chlorobis[2-[S-methyl-N-[(4-methylphenyl)sulfonyl]sulfinimidoyl-… Solvents: N-Methyl-2-pyrrolidone ; 12 h, 140 °C
Riferimento
- Sulfilimine palladacycles: stable and efficient catalysts for carbon-carbon coupling reactionsTetrahedron Letters, 2004, 45(14), 2915-2918,
Synthetic Routes 9
Condizioni di reazione
1.1 Reagents: Potassium carbonate Catalysts: Palladium chloride , 1H-Imidazolium, 3,3′-[2,2-bis(hydroxymethyl)-1,3-propanediyl]bis[1-methyl-, salt… Solvents: Dimethylformamide , Water ; 0.5 h, 80 °C
Riferimento
- Aqueous-phase, palladium-catalyzed Heck reaction. The significant role of CN-containing counter anionChinese Journal of Chemistry, 2012, 30(12), 2819-2822,
Synthetic Routes 10
Synthetic Routes 11
Condizioni di reazione
1.1 Reagents: Triethylamine Catalysts: (SP-4-1)-[[4,4′,4′′,4′′′-(21H,23H-Porphine-5,10,15,20-tetrayl-κN21,κN22,κN23,κN2… (salts with silica-bound methyl-propyl-imidazolium) , 1-Methyl-3-[3-(trimethoxysilyl)propyl]imidazolium chloride (silica-bound, tetra(sulfophenyl)porphyrin palladate salts) ; 4 h, 140 °C; 140 °C → rt
Riferimento
- Pd-porphyrin functionalized ionic liquid-modified mesoporous SBA-15: An efficient and recyclable catalyst for solvent-free Heck reactionMaterials Research Bulletin, 2010, 45(11), 1648-1653,
Synthetic Routes 12
Condizioni di reazione
1.1 Reagents: Tributylamine Catalysts: Palladium ; rt; rt → 80 °C; 2 h, 80 °C; 80 °C → rt
Riferimento
- Palladium nanoparticles stabilized by an ionic polymer and ionic liquid: A versatile system for C-C cross-coupling reactionsInorganic Chemistry, 2008, 47(8), 3292-3297,
Synthetic Routes 13
Condizioni di reazione
1.1 Reagents: Potassium carbonate Catalysts: Bis[μ-[2-[[2-(dimethylamino-κN)phenyl]phosphino-κP:κP]-N,N-dimethylbenzenaminato… Solvents: N-Methyl-2-pyrrolidone ; 5 h, 140 °C
Riferimento
- Synthesis and Characterization of Palladium Complexes Supported by an NPN-Phosphido Ancillary LigandOrganometallics, 2011, 30(23), 6408-6415,
Synthetic Routes 14
Condizioni di reazione
1.1 Reagents: Sodium bicarbonate , Triphenylphosphine Solvents: Water ; 2 h, 60 °C; 60 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 4 - 5
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 4 - 5
Riferimento
- Synthesis of 5-aryl-substituted-3-hydroxy-isoxazolesWuhan Gongcheng Daxue Xuebao, 2011, 33(5), 18-21,
Synthetic Routes 15
Condizioni di reazione
1.1 Reagents: Sodium carbonate , Oxygen Catalysts: Silica , Bis(benzonitrile)dichloropalladium , N1,N2-Bis[3-(triethoxysilyl)propyl]-1,2-cyclohexanediamine Solvents: Dimethylacetamide , Water ; 0.5 h, 125 °C; cooled
Riferimento
- Heterogeneous Heck reaction catalysed by silica gel-supported 1,2-diaminocyclohexane-Pd complexReaction Kinetics and Catalysis Letters, 2009, 98(2), 383-389,
Synthetic Routes 16
Condizioni di reazione
1.1 Reagents: Glycerol , Sodium acetate Catalysts: Dopamine (Fe3O4 functionalized) , Iron oxide (Fe3O4) , Palladium Solvents: Water ; 5 h, rt → reflux
Riferimento
- Magnetically separable Fe3O4@DOPA-Pd: a heterogeneous catalyst for aqueous Heck reactionClean Technologies and Environmental Policy, 2015, 17(7), 2073-2077,
Synthetic Routes 17
Condizioni di reazione
1.1 Reagents: Potassium carbonate , Oxygen Catalysts: Zinc oxide (ZnO) , Palladium Solvents: Dimethylformamide ; 3 h, 100 °C
Riferimento
- Palladium supported on zinc oxide nanoparticles. Synthesis, characterization, and application as heterogeneous catalyst for Mizoroki-Heck and Sonogashira reactions under ligand-free and air atmosphere conditionsApplied Catalysis, 2014, 475, 477-486,
Synthetic Routes 18
Condizioni di reazione
1.1 Reagents: Sodium acetate Catalysts: Palladium diacetate , 1-Methyl-4-(1-naphthalenylamino)pyridinium Solvents: Dimethylformamide ; 3 h, 130 °C
Riferimento
- One-pot synthesis of new N-(1-methylpyridin-4(1H)-ylidene)amine ligands for palladium-catalyzed Heck coupling reactionTurkish Journal of Chemistry, 2018, 42(1), 63-74,
Synthetic Routes 19
Condizioni di reazione
1.1 Reagents: Triethylamine Catalysts: Palladium (meso-macroporous organic polymer-supported nanoparticles) , Divinylbenzene-4-vinylpyridine copolymer (quaternized with EtI, complex with Pd(0)) Solvents: Dimethylformamide ; 6 h, 90 °C
Riferimento
- Meso-macroporous organic polymer-supported homogeneously dispersed small Pd nanoparticles obtained by a simple ion-exchange approach for the Heck reactionNew Journal of Chemistry, 2019, 43(37), 14674-14677,
Synthetic Routes 20
Condizioni di reazione
1.1 Reagents: Tributylamine Catalysts: Palladium diacetate , 1-Butyl-3-methylimidazolium hexafluorophosphate Solvents: Dodecane ; 2.5 h, 130 °C
Riferimento
- Encapsulation of Pd complex in ionic liquid on highly ordered mesoporous silica MCM-41Journal of Nanoscience and Nanotechnology, 2007, 7(11), 3880-3883,
Ethyl 3-(4-nitrophenyl)acrylate Raw materials
- ethyl 2-(triphenyl-λ?-phosphanylidene)acetate
- 4-Nitrobenzaldehyde
- Borate(1-),tetrafluoro-
- ethyl 2-chloroacetate
- 4-Nitrocinnamic acid
- Benzenediazonium,4-nitro-
- 4-Nitrocinnamic acid
Ethyl 3-(4-nitrophenyl)acrylate Preparation Products
Ethyl 3-(4-nitrophenyl)acrylate Letteratura correlata
-
Zhuang Miao,Wenli Hou,Meiling Liu,Youyu Zhang,Shouzhuo Yao New J. Chem., 2018,42, 1446-1456
-
Qianqian Chi,Genping Zhu,Dongmei Jia,Wei Ye,Yikang Wang,Jun Wang,Ting Tao,Fuchun Xu,Gan Jia,Wenhao Li,Peng Gao Nanoscale, 2021,13, 4496-4504
-
Na Zhang,Zhe Li,Can Zhu,Hongjian Peng,Yingping Zou RSC Adv., 2021,11, 13571-13578
953-26-4 (Ethyl 3-(4-nitrophenyl)acrylate) Prodotti correlati
- 637-57-0(Methyl 4-Nitrocinnamate)
- 5396-71-4(Ethyl 3-nitrocinnamate)
- 24393-61-1(Ethyl 4-nitrocinnamate)
- 659-04-1(methyl (E)-3-(3-nitrophenyl)prop-2-enoate)
- 1797252-99-3(Methyl 3-{[(4-methylpyrimidin-2-yl)amino]methyl}benzoate)
- 1261873-19-1(3-Amino-2-methoxybenzyl bromide)
- 1849594-85-9(Ethyl 5-bromo-6-hydroxy-3-methylpicolinate)
- 2229333-73-5(4-amino-4-(4-methylpyridin-3-yl)cyclohexan-1-ol)
- 1807161-19-8(3-(Difluoromethyl)-5-hydroxy-4-iodo-2-methoxypyridine)
- 2110391-18-7(Ethyl 2-[1-(aminomethyl)cyclopentyl]acetate)
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:953-26-4)Ethyl 3-(4-nitrophenyl)acrylate

Purezza:99%/99%
Quantità:100g/500g
Prezzo ($):229.0/800.0